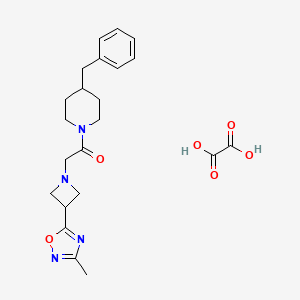
1-(4-Benzylpiperidin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzylpiperidin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C22H28N4O6 and its molecular weight is 444.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Benzylpiperidin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzylpiperidine moiety and an azetidine ring substituted with a 3-methyl-1,2,4-oxadiazole. The oxalate salt form enhances its solubility and bioavailability.
Chemical Formula
- Molecular Formula : C₁₉H₂₂N₄O₃
- Molecular Weight : 354.41 g/mol
Pharmacological Effects
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest significant antibacterial and antifungal properties against several pathogens. The compound's efficacy was assessed using standard strains, demonstrating potential as a therapeutic agent in infectious diseases.
- CNS Activity : The benzylpiperidine structure is known to interact with neurotransmitter receptors, indicating possible applications in treating neurological disorders. In vitro studies have shown that it may modulate dopamine and serotonin pathways.
The mechanism of action is believed to involve:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors (e.g., CCR3), influencing cellular signaling pathways related to inflammation and immune response .
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on cholinesterases, which could be relevant for neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of piperidine-based compounds, including the target compound. It was found to possess moderate to significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: CNS Activity Assessment
In a pharmacological evaluation, the compound was tested for its effects on neurotransmitter systems. Results indicated that it could potentially enhance dopaminergic activity, suggesting applications in treating conditions like depression or Parkinson's disease .
Study 3: Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds revealed that modifications in the piperidine ring significantly influenced biological activity. The presence of electron-donating groups was associated with increased potency against targeted receptors .
Data Table: Biological Activities of Related Compounds
Propiedades
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2.C2H2O4/c1-15-21-20(26-22-15)18-12-23(13-18)14-19(25)24-9-7-17(8-10-24)11-16-5-3-2-4-6-16;3-1(4)2(5)6/h2-6,17-18H,7-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEHNCIGXAPNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














